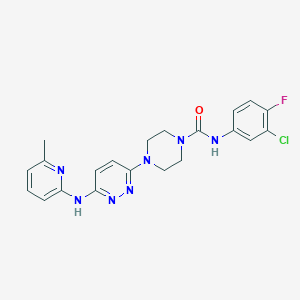
N-(3-chloro-4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H21ClFN7O and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Piperazine ring
- Substituents :
- 3-chloro-4-fluorophenyl group
- 6-methylpyridin-2-yl group
- Pyridazin-3-yl amino group
Research indicates that compounds similar to this compound often act on specific biological targets such as kinases and enzymes involved in cellular signaling pathways. The presence of halogen atoms (chlorine and fluorine) typically enhances the lipophilicity and bioavailability of the compound, potentially leading to increased interaction with target proteins.
Antimicrobial Activity
Recent studies have demonstrated that related compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of piperazine have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity Studies
In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that many derivatives are non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on specific kinases, particularly JNK3, which is implicated in neurodegenerative diseases. Compounds designed based on similar scaffolds have shown high selectivity for JNK3 over other kinases, indicating potential for treating conditions like Alzheimer's disease .
Case Study 1: Anti-Tubercular Activity
A series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. Among these, several compounds exhibited promising anti-tubercular activity with IC90 values indicating strong efficacy . The structural modifications made to the piperazine core were crucial in enhancing their biological activity.
Case Study 2: Kinase Selectivity
The optimization of aminopyrazole-based inhibitors demonstrated that structural modifications could lead to improved potency and selectivity against JNK3. These findings underscore the importance of structure–activity relationship (SAR) studies in drug development .
Data Tables
| Activity | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Anti-Tubercular Activity | 1.35 - 2.18 | 3.73 - 4.00 | Mycobacterium tuberculosis |
| Kinase Inhibition (JNK3) | Not specified | >10 | JNK3 |
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN7O/c1-14-3-2-4-18(24-14)26-19-7-8-20(28-27-19)29-9-11-30(12-10-29)21(31)25-15-5-6-17(23)16(22)13-15/h2-8,13H,9-12H2,1H3,(H,25,31)(H,24,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPYIOSRBPTVEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













